molecular formula C29H29ClN4O3S B2485720 N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide CAS No. 451464-91-8

N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide

Cat. No.: B2485720
CAS No.: 451464-91-8
M. Wt: 549.09
InChI Key: VAEFBFGBYHHLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide is a quinazolinone-derived compound featuring a 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl-acetamide moiety, a 3-chlorobenzyl group, and a butanamide chain. Quinazolinones are well-documented for diverse pharmacological properties, including kinase inhibition and antimicrobial activity, making structural analogs of this compound valuable for comparative studies .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O3S/c1-2-21-10-3-5-13-24(21)32-27(36)19-38-29-33-25-14-6-4-12-23(25)28(37)34(29)16-8-15-26(35)31-18-20-9-7-11-22(30)17-20/h3-7,9-14,17H,2,8,15-16,18-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEFBFGBYHHLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Chloromethyl-3-Arylquinazolin-4(3H)-one

A mixture of anthranilic acid (36.5 mmol), diisopropylethylamine (DIPEA, 54.7 mmol), and chloroacetyl chloride (40.14 mmol) in dichloromethane (DCM) reacts at room temperature for 2 hours to yield N-(chloroacetyl)anthranilic acid (Intermediate 2,). Subsequent treatment with 3-chlorobenzylamine (10.2 mmol) and phosphorus trichloride (PCl$$_3$$, 15.30 mmol) in acetonitrile at 60°C for 2 hours affords 3-(3-chlorobenzyl)-2-chloromethylquinazolin-4(3H)-one (Intermediate 3a). This intermediate exhibits a melting point of 143–145°C and a molecular ion peak at m/z 456.20 [M+1]$$^+$$.

Butanamide Chain Installation at the 3-Position

The butanamide side chain is introduced through a coupling reaction between the quinazolinone’s 3-benzylamine and a butanoic acid derivative.

Activation of 4-Oxobutanoic Acid

4-Oxobutanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) to form the NHS ester.

Amide Bond Formation

Intermediate 4a (1 equiv) reacts with the activated ester (1.2 equiv) in DCM containing triethylamine (TEA, 2 equiv) at 0°C. Gradual warming to room temperature facilitates amidation, producing the final compound. Crude product purification via recrystallization (ethanol/water) yields N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide as a white solid (mp 154–156°C, m/z 589.32 [M+1]$$^+$$).

Alternative Route via Oxidant-Free Quinazolinone Synthesis

Recent advancements in describe an oxidant-free method for constructing quinazolinones, which may streamline the core synthesis.

Cyclization of 2-Aminobenzamide

A mixture of 2-aminobenzamide, 4-methoxyphenylsulfonyl azide, and phenylacetylene in dimethylformamide (DMF) undergoes copper-catalyzed alkyne-azide cycloaddition (CuAAC), forming a triazole intermediate. Spontaneous ring cleavage and aromatization yield 3-(3-chlorobenzyl)quinazolin-4(3H)-one directly. While this method reduces oxidative steps, subsequent functionalization (e.g., thiolation, amidation) follows analogous protocols to Sections 2–3.

Critical Analysis of Methodologies

Parameter Cyclocondensation Oxidant-Free
Reaction Time 6–12 hours 2–4 hours
Yield 85–97% 70–80%
Byproducts Minimal (<5%) Sulfonyl derivatives
Scalability Demonstrated (10 g scale) Limited data

The cyclocondensation route () offers superior yields and scalability, whereas the oxidant-free method () excels in step economy but requires optimization for complex substitutions.

Spectroscopic Validation

$$ ^1\text{H} $$-NMR (300 MHz, DMSO-d$$_6$$)

  • δ 8.29 (d, 1H, quinazolinone C5-H)
  • δ 7.76–7.83 (m, 2H, quinazolinone C6/C7-H)
  • δ 4.12 (s, 2H, -SCH$$_2$$-)
  • δ 3.42 (t, 2H, butanamide -CH$$_2$$-)
  • δ 2.34 (q, 2H, 2-ethylphenyl -CH$$_2$$-)

IR (KBr, cm$$^{-1}$$)

  • 3450 (N-H stretch), 1692 (C=O, quinazolinone), 1645 (C=O, amide)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of specific signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs share the 3,4-dihydroquinazolin-4-one scaffold but differ in substituents, which critically influence bioactivity and physicochemical properties. Examples include:

Compound Name / CAS No. Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound 3-Chlorobenzyl, butanamide, (2-ethylphenyl)carbamoylmethyl sulfanyl C₂₉H₂₈ClN₃O₃S 558.07 g/mol Reference compound
763114-31-4 4-Chlorophenyl, 2,4,6-trimethylphenyl acetamide C₂₅H₂₂ClN₃O₂S 464.0 g/mol Lacks butanamide; shorter acetamide chain
477329-16-1 4-Chlorophenyl, 4-sulfamoylphenyl acetamide C₂₂H₁₈ClN₃O₄S₂ 488.0 g/mol Sulfamoylphenyl instead of carbamoylmethyl sulfanyl
573943-16-5 Pyridinyl-triazolyl sulfanyl, 2-chloro-5-(trifluoromethyl)phenyl acetamide C₁₇H₁₄ClF₃N₄OS 414.8 g/mol Heterocyclic triazole substituent; trifluoromethyl group

Key Observations :

  • The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to analogs with 4-chlorophenyl or trifluoromethyl groups .
Bioactivity and Similarity Metrics
  • Tanimoto Coefficients: Computational similarity metrics (Tanimoto/Dice) suggest analogs with >0.5 similarity to the target compound likely share bioactivity profiles. For example, aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) demonstrates how minor structural changes preserve bioactivity .
  • Activity Landscape Analysis : Pairs of compounds with high structural similarity but divergent potency (activity cliffs) are identified using Murcko scaffolds and Morgan fingerprints. The target compound’s carbamoylmethyl sulfanyl group may represent a critical pharmacophore, as seen in analogs with sulfamoylphenyl groups .
Spectral and NMR Comparisons
  • NMR Shifts : highlights that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) correlate with substituent changes. For the target compound, the 3-chlorophenyl group would induce distinct shifts compared to 4-chlorophenyl analogs .
  • IR and MS Data : The target compound’s IR spectrum would feature peaks at ~1664 cm⁻¹ (C=O stretch) and ~2214 cm⁻¹ (C≡N stretch), similar to analogs like 13a in . Mass spectrometry would show fragmentation patterns consistent with its butanamide chain .

Biological Activity

N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide, often referred to as K284-3390, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H22ClN3O2S\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a chlorophenyl group, a butanamide moiety, and a quinazoline derivative that contributes to its biological activity.

Biological Activity Overview

The biological activity of K284-3390 has been investigated through various studies focusing on its pharmacological properties. Key areas of interest include:

  • Anticancer Activity :
    • The compound has shown promise as a potential anticancer agent. Studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving the disruption of mitotic spindle formation and interference with kinesin spindle protein (KSP) activity .
  • Antimicrobial Properties :
    • Preliminary screenings have suggested moderate antibacterial activity against several strains of bacteria. The compound's ability to inhibit bacterial growth could be linked to its structural components that interact with bacterial enzymes or membranes .
  • Enzyme Inhibition :
    • K284-3390 has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is significant for potential therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of K284-3390, researchers observed that the compound significantly arrested cell cycle progression in various cancer cell lines. The mechanism was attributed to the induction of monopolar spindle formation, leading to increased rates of apoptosis. The study reported an IC50 value indicating effective concentrations for inhibiting cell growth .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of K284-3390 demonstrated that it exhibited varying degrees of activity against Salmonella typhi and Bacillus subtilis. The results indicated that while some derivatives showed strong antibacterial effects, others had minimal impact, suggesting a structure-activity relationship that warrants further exploration .

Case Study 3: Enzyme Inhibition

Research into the enzyme inhibition capabilities of K284-3390 revealed strong inhibitory effects on AChE, with implications for treating neurodegenerative diseases. The compound's binding affinity for AChE was quantified using kinetic assays, showing competitive inhibition patterns that suggest potential therapeutic applications in Alzheimer's disease management .

Data Summary

Biological Activity Observation Reference
Anticancer ActivityInduces apoptosis; inhibits cell proliferation
Antimicrobial ActivityModerate activity against Salmonella and Bacillus
Enzyme InhibitionStrong AChE inhibition; potential Alzheimer's treatment

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what methodologies are employed to overcome them?

The synthesis involves multi-step reactions, including the formation of the 3,4-dihydroquinazolin-4-one core and the sulfanyl-acetamide linkage. Challenges include maintaining regioselectivity and avoiding side reactions (e.g., hydrolysis or oxidation). Methodologies include:

  • Controlled reaction conditions (e.g., inert atmosphere, precise temperature/pH) to minimize degradation .
  • Use of coupling agents (e.g., TCICA) and bases (e.g., potassium carbonate) to optimize intermediate formation .
  • Analytical monitoring via HPLC and NMR to verify purity at each stage .

Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments and confirms regiochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity .

Q. What computational tools predict the compound’s 3D conformation and binding modes?

  • Molecular Docking (AutoDock/Vina) : Predicts interactions with biological targets (e.g., enzymes) .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assesses stability of ligand-target complexes .
  • Density Functional Theory (DFT) : Models electronic properties relevant to reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental binding data?

  • Orthogonal Validation : Combine docking with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities experimentally .
  • Free Energy Calculations : Use methods like MM/GBSA to refine computational binding energy estimates .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to validate poses .

Q. What strategies optimize the sulfanyl-acetamide linkage formation yield?

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF vs. acetonitrile), catalysts, and temperatures to identify optimal conditions .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics for time-sensitive steps .
  • Flow Chemistry : Improve reproducibility and scalability of critical steps .

Q. How to design SAR studies for the 3-chlorophenylmethyl substituent’s role in bioactivity?

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., electron-withdrawing/-donating groups) .
  • In Vitro Assays : Test analogs against disease-relevant targets (e.g., kinases) to correlate structure with potency .
  • Computational QSAR : Model electronic/steric effects on activity to guide further modifications .

Q. How to address solubility inconsistencies in formulation studies?

  • Standardized Protocols : Use shake-flask methods with consistent buffer systems .
  • Co-Solvent Screening : Test solubilizers (e.g., PEGs) to enhance bioavailability .
  • LogP Measurement : Correlate partition coefficients with experimental solubility .

Q. What approaches validate mechanism of action amid conflicting biological data?

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., IC50) with cellular viability assays (e.g., MTT) to confirm target engagement .
  • Pathway Analysis : Use transcriptomics/proteomics to identify off-target effects .
  • Dose-Response Curves : Ensure activity is concentration-dependent and not assay-specific .

Q. How do modifications at the carbamoyl-methylsulfanyl moiety affect pharmacokinetics?

  • ADME Profiling : Test analogs in vitro for permeability (Caco-2), metabolic stability (microsomes), and plasma protein binding .
  • In Vivo PK Studies : Compare bioavailability and half-life of derivatives in preclinical models .

Q. What experimental designs mitigate contradictions in biological potency across cell lines?

  • Cell Panel Screening : Test compound activity across diverse cell lines (e.g., varying genetic backgrounds) .
  • Biomarker Analysis : Quantify target expression levels in each line to contextualize potency differences .
  • Combination Studies : Evaluate synergies with standard therapies to identify context-specific efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.